2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-16-4-2-1-3-15(16)22-9-7-14(8-10-22)11-23-18(26)6-5-17(21-23)24-13-19-12-20-24/h5-6,12-16,25H,1-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQBPWAZWEYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containingimidazole , piperidine , and 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Compounds with similar structures have been known to interact with their targets in various ways, leading to different biological effects. The specific interaction would depend on the nature of the target and the biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
One study mentions a compound with a piperidine moiety having excellent adme and pharmacokinetic profiles. This suggests that the compound might also have favorable ADME properties, but further studies would be needed to confirm this.
Result of Action
Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties, the effects could be diverse and would depend on the specific biological activity being exhibited.
Biological Activity
The compound 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2199577-26-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyridazinones, which are known for diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N6O2 |
| Molecular Weight | 358.446 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2199577-26-7 |
The biological activity of this compound is attributed to its structural features, particularly the piperidine and triazole moieties. These groups suggest potential interactions with various biological targets such as neurotransmitter receptors and enzymes involved in inflammatory pathways. The presence of the triazole ring may also enhance its bioactivity by facilitating interactions with biological macromolecules.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related dihydropyridazinones can inhibit the production of pro-inflammatory cytokines and chemokines in various cellular models. This suggests that the compound may modulate inflammatory responses effectively.
Analgesic Effects
In addition to anti-inflammatory properties, there is evidence supporting the analgesic potential of this compound. The modulation of pain pathways through interaction with specific receptors could provide therapeutic benefits in pain management.
Anticancer Activity
Emerging studies have explored the anticancer properties of dihydropyridazinones. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve the disruption of cell cycle progression and modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a similar dihydropyridazinone reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating strong anti-inflammatory activity (PMC7180416) .
- Analgesic Activity : Another investigation highlighted that a related compound exhibited significant analgesic effects in animal models by inhibiting nociceptive signaling pathways (Pharm Rev) .
- Anticancer Mechanisms : Research published in ACS Medicinal Chemistry Letters reported that dihydropyridazinones could induce apoptosis in cancer cells through the activation of caspase pathways (ACS Journal) .
Scientific Research Applications
The biological activity of 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is attributed to its structural features, especially the piperidine and triazole moieties. These groups suggest potential interactions with biological targets like neurotransmitter receptors and enzymes involved in inflammatory pathways. The triazole ring may also enhance its bioactivity by facilitating interactions with biological macromolecules. Compounds containing imidazole, piperidine, and 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Studies have shown that related dihydropyridazinones can inhibit the production of pro-inflammatory cytokines and chemokines in various cellular models, suggesting the compound may modulate inflammatory responses effectively.
Analgesic Effects
There is evidence supporting the analgesic potential of this compound. Modulation of pain pathways through interaction with specific receptors could provide therapeutic benefits in pain management.
Anticancer Activity
Emerging studies have explored the anticancer properties of dihydropyridazinones. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve the disruption of cell cycle progression and modulation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Below is a detailed comparison with structurally related compounds from recent literature and patents:
Table 1: Comparative Analysis of Structural Features and Molecular Data
*Calculated data for the target compound based on structural analysis.
Key Observations
Piperidine Substituent Variations: The 2-hydroxycyclohexyl group in the target compound distinguishes it from analogs with methylpyrazine (e.g., ), cyclobutylpyrimidine (), or alkyl chains (). The hydroxyl group likely improves aqueous solubility and metabolic stability compared to lipophilic substituents.
Heterocyclic Moieties at Position 6 :
- The 1,2,4-triazole in the target compound offers hydrogen-bonding capacity, contrasting with the pyrazole in (lower polarity) and the thiazol-triazolo hybrid in (sulfur-mediated electronic effects).
- Thiazol and triazolo groups in may confer unique pharmacokinetic profiles, such as resistance to oxidative metabolism.
Molecular Weight and Drug-Likeness :
- The target compound’s calculated molecular weight (382.45) falls within the acceptable range for CNS permeability (<500 Da), whereas (473.55) may face challenges due to higher bulk.
Research Findings
- Synthetic Accessibility: Piperidine-substituted dihydropyridazinones are typically synthesized via nucleophilic substitution or Suzuki coupling, as seen in analogs like and . The hydroxycyclohexyl group in the target compound may require stereoselective synthesis or chiral resolution.
- Biological Implications : While specific activity data for the target compound are unavailable, analogs with triazole or pyrazine substituents (e.g., ) show inhibitory activity against kinases and microbial targets. The hydroxyl group in the target compound could modulate selectivity for hydrophilic binding pockets.
Q & A
Q. Where can researchers access advanced training in chemical reaction design?
- Methodological Answer : Enroll in courses covering computational reaction engineering (e.g., ICReDD’s integrated quantum chemistry and machine learning frameworks) . Universities often offer modules on DOE (Design of Experiments) tailored to synthetic chemistry, emphasizing factorial designs and response optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
